4-benzyl-3-heptyl-1H-1,2,4-triazole-5-thione
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Overview
Description
4-benzyl-3-heptyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-3-heptyl-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with heptanoic acid, followed by cyclization with carbon disulfide and subsequent treatment with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of 1,2,4-triazoles, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-3-heptyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzyl and heptyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-benzyl-3-heptyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to inhibit the activity of certain kinases and other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-benzyl-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione: Similar structure but with a hydroxyphenyl group instead of a heptyl group.
1,2,4-triazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
4-benzyl-3-heptyl-1H-1,2,4-triazole-5-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its heptyl group contributes to its lipophilicity, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins .
Properties
CAS No. |
124953-81-7 |
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Molecular Formula |
C16H23N3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-benzyl-3-heptyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H23N3S/c1-2-3-4-5-9-12-15-17-18-16(20)19(15)13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,18,20) |
InChI Key |
UIKMVZVEODGACU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NNC(=S)N1CC2=CC=CC=C2 |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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